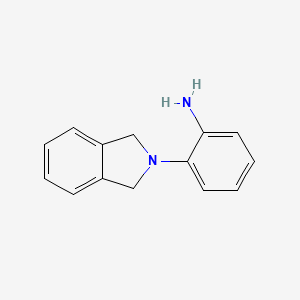

2-(2,3-dihydro-1H-isoindol-2-yl)aniline

Description

Properties

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNPHGQAXHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Isoindoline derivatives have been reported to display high binding affinity towards certain receptors

Mode of Action

It’s known that isoindoline derivatives can interact with their targets, leading to various biochemical changes. The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Isoindoline derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Isoindoline derivatives have been reported to exhibit various biological activities, suggesting that this compound may have similar effects

Biochemical Analysis

Biochemical Properties

2-(2,3-dihydro-1H-isoindol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with melatonin receptors, particularly the MT2 subtype, exhibiting high binding affinity and selectivity. This interaction suggests that this compound may act as an antagonist, potentially modulating melatonin-related pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect circadian rhythms and other melatonin-mediated processes. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its high affinity for the MT2 melatonin receptor suggests a mechanism of action involving receptor antagonism. This binding interaction can inhibit the normal signaling pathways mediated by melatonin, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, indicating potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of melatonin-related pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of various metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell.

Biological Activity

The compound 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is part of a class of isoindole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that isoindole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The specific activities of this compound are summarized in the following sections.

Anticancer Activity

Several studies have evaluated the anticancer properties of isoindole derivatives. Notably, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HCT-116 Cells

A study investigating the cytotoxic effects of isoindole derivatives found that certain compounds exhibited significant activity against HCT-116 human colon cancer cells. The study reported IC50 values ranging from 5 to 20 µM for various derivatives, indicating a promising potential for further development in cancer therapy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | HCT-116 |

| B | 15 | MCF7 |

| C | 5 | A549 |

| D | 20 | HeLa |

The mechanism by which isoindole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK have been implicated in these processes .

Antimicrobial Activity

Isoindole derivatives have also shown antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A recent investigation assessed the antibacterial activity of isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrates moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Neuroprotective Effects

Emerging research suggests that isoindole derivatives may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Study: Neuroprotection in Animal Models

In animal models, administration of isoindole derivatives led to a reduction in neuroinflammation and oxidative stress markers following induced neurotoxic insults. Behavioral assessments indicated improved cognitive function post-treatment .

Scientific Research Applications

Anticancer Activity

Isoindole derivatives have been studied for their anticancer properties. Research indicates that compounds with isoindole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

Neuroprotective Effects

Compounds related to 2-(2,3-dihydro-1H-isoindol-2-yl)aniline have been investigated for neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its amine functionality allows for further functionalization through reactions such as acylation or alkylation, facilitating the synthesis of more complex molecular architectures.

Catalysis

The aniline group can participate in catalytic reactions, potentially serving as a ligand in metal-catalyzed processes. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals where selectivity and efficiency are paramount.

Organic Electronics

Compounds with isoindole structures have been explored for use in organic semiconductors due to their electronic properties. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Case Study 1: Anticancer Screening

A study investigated a series of isoindole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into the mechanism of action and structure-activity relationships.

Case Study 2: Synthesis of Functionalized Isoindoles

Research focused on the synthesis of functionalized isoindoles using this compound as a precursor. The study demonstrated efficient methods for creating diverse derivatives with potential biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is differentiated from analogs by:

- Substituent Position : The isoindol-2-yl group is attached at the ortho position of the aniline ring, unlike para-substituted analogs (e.g., 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline, CAS 314284-67-8) .

- Bicyclic Core: Isoindole derivatives exhibit greater rigidity compared to monocyclic or indole-based structures, influencing molecular interactions in catalysis or receptor binding .

- Functional Groups : Unlike sulfonyl- or carbonyl-containing analogs (e.g., 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)aniline) , the target compound lacks electron-withdrawing groups, enhancing its nucleophilicity.

Physical and Chemical Properties

Research Findings and Challenges

Crystallography and Structural Analysis

- SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of isoindole derivatives, though challenges persist in resolving positional isomers due to similar electron densities .

- The bicyclic core of this compound enhances crystallinity compared to flexible indole analogs .

Preparation Methods

Direct Cyclization via α,α′-Dibromo-o-xylene and Aniline Derivatives

A highly efficient and straightforward approach to synthesize 2,3-dihydro-1H-isoindole derivatives, including 2-(2,3-dihydro-1H-isoindol-2-yl)aniline, involves the reaction of α,α′-dibromo-o-xylene with aniline derivatives under basic conditions at ambient temperature.

- Reactants: α,α′-dibromo-o-xylene and aniline or substituted anilines

- Base: Sodium hydroxide (NaOH), typically 1.2 equivalents to the amine

- Solvent: Dioxane

- Temperature: Room temperature (RT)

- Reaction time: 30 to 60 minutes

- Work-up: Simple solvent removal under reduced pressure followed by purification via silica gel column chromatography

The reaction proceeds via nucleophilic substitution where the aniline nitrogen attacks the dibromide, followed by intramolecular cyclization to form the dihydroisoindole ring system. This base-mediated cyclization avoids the need for phase transfer catalysts or elevated temperatures.

- Yields range from 74% to 94% depending on the aniline derivative used.

- The reaction completes quickly (within 1 hour) without side product formation.

- The process is technically feasible, economically competitive, and aligns with green chemistry principles by avoiding heavy catalysts and high energy inputs.

| Entry | Aniline Derivative (R) | Reaction Time (min) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Aniline (NH2) | 12 | 100 | 94 |

| 2 | 2-Chloroaniline (Cl) | 12 | 86.5 | 90 |

| 3 | 4-Nitroaniline (NO2) | 20 | -- | -- (lower yield) |

| 4 | Substituted anilines | 12-20 | 74.5-100 | 74.5-94 |

Note: Some electron-withdrawing groups may reduce yield or conversion slightly.

- Mild conditions (ambient temperature, no microwave or phase transfer catalysts required)

- High yields and short reaction times

- Simple purification

- Environmentally friendly and cost-effective

Reference: Subbarayappa et al., Indian Journal of Chemistry, Section B, 2009.

Alternative Synthetic Routes and Catalytic Methods

Several other methods have been reported for synthesizing dihydroisoindole derivatives, which could be adapted or modified for this compound synthesis:

Borane-THF Reduction of Phthalimides: Reduction of phthalimide derivatives with borane in tetrahydrofuran can yield isoindoline frameworks but often requires multiple steps and careful control of reaction conditions.

Reductive Methods Using Tetracarbonylhydridoferrate: Employing metal hydrides for reductive cyclization of phthalaldehydes, though effective, involves handling sensitive reagents.

Catalytic N-Heterocyclization: Use of Cp*Ir complexes to catalyze nitrogen heterocycle formation offers selectivity but may require expensive catalysts and inert atmosphere.

Co-Cyclization of Nitrogen-Containing Acetylenes: Nickel-catalyzed cycloaddition methods can form isoindoline rings but are more complex and less direct.

Pictet-Spengler Cyclization: A classical method for heterocycle synthesis, applicable in certain cases but less straightforward for isoindoline derivatives.

These methods generally suffer from drawbacks such as longer reaction times, lower yields, use of expensive catalysts, or harsh conditions, making them less attractive compared to the direct base-mediated cyclization method described above.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Base-Mediated Cyclization | α,α′-Dibromo-o-xylene + Aniline | NaOH, dioxane, RT, 30-60 min | 74.5–94 | Mild, cost-effective, high yield | Limited to suitable amines |

| Borane-THF Reduction | Phthalimide + Borane-THF | Multiple steps, inert atmosphere | Moderate | Established chemistry | Multi-step, sensitive reagents |

| Catalytic N-Heterocyclization | Cp*Ir complex + substrates | Catalytic, inert atmosphere | Variable | Selective, catalytic | Expensive catalyst, complex setup |

| Co-Cyclization (Nickel-catalyzed) | Nitrogen acetylenes + NiCl2(PPh3)2 | Catalytic, elevated temp | Moderate | Novel approach | Complex, less scalable |

| Microwave-Assisted Synthesis | Similar to base-mediated | Microwave irradiation | Variable | Fast reaction | Specialized equipment, scale issues |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2,3-dihydro-1H-isoindol-2-yl)aniline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between phthalic anhydride derivatives and substituted anilines. For example, reacting phthalic anhydride with 2-aminophenyl derivatives under acidic conditions (e.g., glacial acetic acid) at 80–120°C yields isoindolyl-aniline structures. Optimize stoichiometry (1:1 molar ratio of anhydride to amine), and use catalysts like p-toluenesulfonic acid. Post-synthesis purification via recrystallization or column chromatography improves purity. Yield enhancements are achieved by controlling solvent polarity and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should tautomerism be addressed?

- Methodological Answer :

- NMR : 1H/13C NMR identifies amine protons (δ 3.5–5.0 ppm, broad) and isoindole ring protons (δ 6.8–7.5 ppm). Variable-temperature NMR resolves tautomerism between amine and imine forms.

- X-ray crystallography : Use SHELXL for refinement; assess twinning via Hooft parameters.

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. Tautomeric equilibria may split NMR signals; deuteration experiments clarify dynamics .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid amine vapor exposure.

- Spill management : Neutralize with dilute acetic acid; absorb with inert material.

- First aid : Flush skin/eyes with water; consult safety data sheets for analogous aniline derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Employ DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs) and Fukui indices (f⁺) for electrophilic sites. Solvent effects are modeled via PCM. Validate predictions with nitration/bromination experiments. Studies on phthalimide analogs show C-4/C-5 positions are most reactive .

Q. What crystallographic strategies resolve hydrogen-bonding ambiguities in isoindolyl-aniline derivatives?

- Methodological Answer : Use SHELXL’s Hirshfeld atom refinement (HAR) for precise H-atom placement. For disorder, apply PART instructions with occupancy refinement. Suspected twinning requires TWIN/BASF commands. Cross-validate with independent datasets; ensure R1/wR2 convergence (<5% difference) .

Q. How does incorporating this compound into polymers affect material properties?

- Methodological Answer : The isoindolyl group increases rigidity, raising glass transition temperature (Tg) by 20–40°C (DSC) and tensile strength by 15–25% (ASTM D638). Characterize via TGA (decomposition onset >300°C) and DMA (storage modulus ≥2 GPa). Compare with bromomethylaniline-based polymers for benchmarking .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Test solubility in DMSO/DMF/THF under controlled humidity (Karl Fischer titration ensures dryness). Conflicting reports may stem from crystallinity variations; use powder XRD to detect polymorphs. Studies report 25–35 mg/mL in DMSO at 25°C, with hygroscopic samples showing 20% lower solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.